molecular formula C6H2Cl3F B1267038 1,2,3-Trichloro-4-fluorobenzene CAS No. 36556-36-2

1,2,3-Trichloro-4-fluorobenzene

Cat. No. B1267038
CAS RN: 36556-36-2
M. Wt: 199.4 g/mol
InChI Key: BJVGXXXWPQLLLP-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-4-fluorobenzene is a chemical compound with the molecular formula C6H2Cl3F . It has a molecular weight of 199.44 . This compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 1,2,3-Trichloro-4-fluorobenzene consists of a benzene ring with three chlorine atoms and one fluorine atom attached . The exact positions of these atoms on the benzene ring can be determined by the numbering in the name of the compound .


Physical And Chemical Properties Analysis

1,2,3-Trichloro-4-fluorobenzene is a solid at room temperature . It has a molecular weight of 199.44 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Polychlorinated Biphenyl (PCB) Derivatives

1,2,3-Trichloro-4-fluorobenzene is used in the synthesis of mono- and dimethoxylated PCB derivatives. This process involves nucleophilic aromatic substitution which provides a straightforward access to a range of PCB derivatives that were not readily accessible previously .

Environmental Pollution Studies

Due to its structural similarity to PCBs, 1,2,3-Trichloro-4-fluorobenzene can be used as a model compound in environmental studies to understand the behavior and impact of chlorinated pollutants in ecosystems .

Development of Analytical Methods

Researchers utilize 1,2,3-Trichloro-4-fluorobenzene to develop and refine analytical techniques for detecting chlorinated compounds in various matrices, enhancing our ability to monitor environmental and biological samples .

Study of Metabolic Pathways

This compound serves as a precursor in studies of metabolic pathways of halogenated aromatic compounds, helping to elucidate the mechanisms of biotransformation and the fate of these compounds in living organisms .

Material Science

In material science, 1,2,3-Trichloro-4-fluorobenzene can be used to modify the properties of materials, such as increasing resistance to degradation or altering electrical properties .

Pharmaceutical Research

It may also find applications in pharmaceutical research as an intermediate in the synthesis of more complex molecules that have potential therapeutic effects .

Organic Synthesis

As a building block in organic synthesis, 1,2,3-Trichloro-4-fluorobenzene is involved in various chemical reactions to produce a wide array of organic compounds with different functionalities .

Chemical Education

Lastly, due to its reactivity and the presence of both electron-withdrawing and electron-donating groups, it is an excellent candidate for teaching advanced organic chemistry concepts in academic settings .

Safety And Hazards

The safety data sheet for a similar compound, 1,2,4-Trichlorobenzene, indicates that it can cause skin and eye irritation, and it is harmful if swallowed . It is recommended to avoid skin and eye contact, and not to eat, drink, or smoke when handling the compound . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

1,2,3-trichloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3F/c7-3-1-2-4(10)6(9)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVGXXXWPQLLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190052
Record name Benzene, 1,2,3-trichloro-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trichloro-4-fluorobenzene

CAS RN

36556-36-2
Record name Benzene, 1,2,3-trichloro-4-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,3-trichloro-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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